![molecular formula C17H15Cl2N3O B2437013 2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide CAS No. 338410-89-2](/img/structure/B2437013.png)

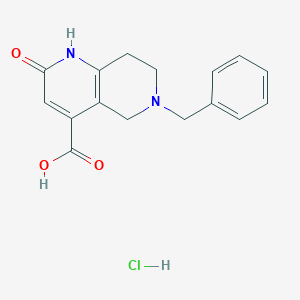

2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

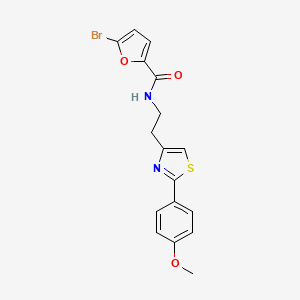

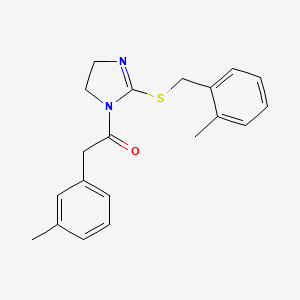

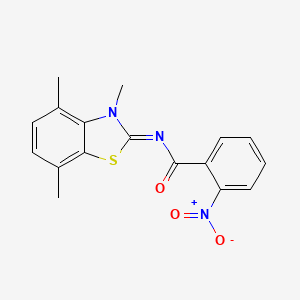

2,4-Dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide (DCMB) is a synthetic compound used in a variety of applications, including agricultural and industrial processes. DCMB is a chlorinated compound, which means it can be used to control pests, weeds, and other organisms. DCMB has been studied extensively in recent years and has been found to have a variety of effects on different organisms.

Aplicaciones Científicas De Investigación

- Imidazole derivatives, including the compound , have shown promising antimicrobial properties. Researchers have evaluated their effectiveness against bacteria (both Gram-positive and Gram-negative) and fungi . Investigating the specific antibacterial and antifungal mechanisms of this compound could lead to novel therapeutic agents.

- A study synthesized a related compound, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide , and assessed its anti-tubercular activity against Mycobacterium tuberculosis strains. This suggests that compounds with similar imidazole moieties might be explored further for tuberculosis treatment .

- The compound could find applications as a catalyst in the preparation of hybrid olefin metathesis catalysts. These catalysts are immobilized on molecular sieves and exhibit increased catalytic activity .

- Researchers have used imidazole-containing compounds as catalysts in the synthesis of divergent dendrimers. These dendrimers have applications in materials science, drug delivery, and other fields .

- Imidazole derivatives have been employed in ring-closure metathesis reactions. Investigating their role in RCM could lead to new synthetic methodologies and functional molecules .

- While not directly studied for this compound, imidazole derivatives have been explored for various other activities, including anti-inflammatory, antitumor, antidiabetic, and antioxidant effects. Further research could uncover additional applications .

Antimicrobial Activity

Anti-Tubercular Potential

Olefin Metathesis Catalysts

Divergent Dendrimer Synthesis

Ring-Closure Metathesis (RCM)

Other Potential Applications

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Benzimidazole derivatives are known to interact easily with the biopolymers of the living system . This interaction can lead to various biological effects, depending on the specific targets involved.

Biochemical Pathways

It is known that benzimidazole derivatives can affect a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It is known that benzimidazole derivatives are highly soluble in water and other polar solvents , which can influence their bioavailability.

Result of Action

It is known that benzimidazole derivatives can have a wide range of biological effects, depending on the specific targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is generally considered to be air stable .

Propiedades

IUPAC Name |

2,4-dichloro-N-[1-(6-methyl-1H-benzimidazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O/c1-9-3-6-14-15(7-9)22-16(21-14)10(2)20-17(23)12-5-4-11(18)8-13(12)19/h3-8,10H,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLKMRJULPEDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(C)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2436935.png)

![6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2436937.png)

![2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436938.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2436940.png)

![8-[(dibenzylamino)methyl]-7-dodecyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436942.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2436945.png)